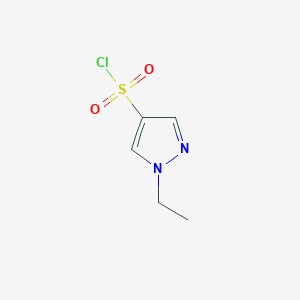

1-Ethyl-1H-pyrazole-4-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O2S/c1-2-8-4-5(3-7-8)11(6,9)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPANMWERFHRFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424492 | |

| Record name | 1-Ethyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957514-21-5 | |

| Record name | 1-Ethyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethyl-1H-pyrazole-4-sulfonyl chloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Ethyl-1H-pyrazole-4-sulfonyl chloride, a key building block in medicinal chemistry. This document details its chemical and physical properties, provides detailed experimental protocols for its synthesis and subsequent reactions, and explores its applications in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a reactive intermediate used in the synthesis of a variety of pyrazole-based compounds. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1051415-38-0 | [1][2] |

| Molecular Formula | C₅H₇ClN₂O₂S | [1][2] |

| Molecular Weight | 194.64 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Appearance | Expected to be a liquid or solid | [1] |

| Storage Temperature | 2-8°C under an inert atmosphere | [1] |

Synthesis and Reactivity

The synthesis of this compound typically involves a two-step process: the formation of the 1-ethyl-1H-pyrazole precursor followed by chlorosulfonation.

Synthesis of 1-Ethyl-1H-pyrazole

The precursor, 1-ethyl-1H-pyrazole, can be synthesized via the condensation of ethylhydrazine with a suitable three-carbon building block. A common method involves the reaction of ethylhydrazine oxalate with a glyoxal equivalent or a protected malondialdehyde.

Chlorosulfonation of 1-Ethyl-1H-pyrazole

The ethyl-substituted pyrazole is then subjected to chlorosulfonation to introduce the sulfonyl chloride moiety at the 4-position of the pyrazole ring. This is typically achieved using chlorosulfonic acid, often in the presence of a co-reagent like thionyl chloride to facilitate the reaction.[3]

The primary reactivity of this compound lies in the electrophilic nature of the sulfonyl chloride group. It readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form the corresponding sulfonamides. This reaction is fundamental to its application in medicinal chemistry.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and its subsequent conversion to a sulfonamide derivative. These protocols are based on established procedures for analogous compounds.[3]

Protocol 1: Synthesis of this compound

Materials:

-

1-Ethyl-1H-pyrazole

-

Chlorosulfonic acid

-

Thionyl chloride

-

Chloroform

-

Dichloromethane

-

Ice

-

Sodium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-ethyl-1H-pyrazole (1.0 equivalent) in chloroform.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of chlorosulfonic acid (5.5 equivalents) in chloroform to the stirred pyrazole solution under a nitrogen atmosphere.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 10 hours.

-

To the reaction mixture, add thionyl chloride (1.3 equivalents) dropwise at 60°C over 20 minutes.

-

Continue stirring at 60°C for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0-10°C and carefully pour it into a mixture of dichloromethane and ice-cold water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be used in the next step without further purification or can be purified by vacuum distillation.

Protocol 2: Synthesis of 1-Ethyl-N-aryl/alkyl-1H-pyrazole-4-sulfonamide

Materials:

-

This compound

-

Appropriate primary or secondary amine (e.g., 2-phenylethylamine)

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Water

-

Sodium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve the amine (1.05 equivalents) and DIPEA (1.5 equivalents) in dichloromethane.

-

To this stirred solution, add a solution of this compound (1.0 equivalent) in dichloromethane dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, add cold water to the reaction mixture and stir for 10 minutes.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude sulfonamide.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Data (Expected)

| Data Type | Expected Values |

| 1H NMR (CDCl₃) | δ (ppm): ~8.0-8.2 (s, 1H, pyrazole-H), ~7.8-8.0 (s, 1H, pyrazole-H), ~4.2-4.4 (q, J = ~7 Hz, 2H, -CH₂CH₃), ~1.4-1.6 (t, J = ~7 Hz, 3H, -CH₂CH₃) |

| 13C NMR (CDCl₃) | δ (ppm): ~140-145 (pyrazole-C), ~130-135 (pyrazole-C), ~115-120 (pyrazole-C-SO₂Cl), ~45-50 (-CH₂CH₃), ~14-16 (-CH₂CH₃) |

| Mass Spec (ESI) | m/z: [M+H]⁺ expected at ~195.0 |

Applications in Drug Discovery and Development

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[4][5] The sulfonamide functional group is also a critical pharmacophore, known for its ability to mimic a peptide bond and interact with various biological targets. The combination of these two moieties in 1-Ethyl-1H-pyrazole-4-sulfonamide derivatives makes them attractive candidates for drug discovery programs.

Derivatives of pyrazole-4-sulfonyl chloride have been investigated for their potential as:

-

Anticancer Agents: Many pyrazole-sulfonamide derivatives have shown potent antiproliferative activity against various cancer cell lines.[3][6] They often act as inhibitors of key signaling proteins involved in cancer progression, such as kinases.

-

Anti-inflammatory Agents: The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). Novel sulfonamide derivatives are being explored for their potential to inhibit enzymes like cyclooxygenase (COX) with improved selectivity and reduced side effects.

-

Antimicrobial Agents: Pyrazole-sulfonamides have also demonstrated activity against a range of bacterial and fungal pathogens.

The versatility of the sulfonyl chloride group allows for the facile synthesis of large libraries of sulfonamide derivatives by reacting this compound with diverse amine building blocks. This parallel synthesis approach is highly valuable in the early stages of drug discovery for identifying hit compounds with desired biological activities.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel pyrazole-4-sulfonamide derivatives. Its straightforward synthesis and high reactivity make it an important tool for medicinal chemists and drug discovery professionals. The proven track record of both the pyrazole and sulfonamide moieties in approved drugs underscores the potential of compounds derived from this intermediate to address a wide range of therapeutic needs. This technical guide provides the foundational knowledge required for researchers to effectively utilize this compound in their research and development endeavors.

References

- 1. This compound | 957514-21-5 [sigmaaldrich.com]

- 2. This compound [oakwoodchemical.com]

- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Ethyl-1H-pyrazole-4-sulfonyl chloride: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-1H-pyrazole-4-sulfonyl chloride is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural features, particularly the reactive sulfonyl chloride moiety on the pyrazole scaffold, make it a valuable precursor for the synthesis of a diverse range of sulfonamide and sulfonate ester derivatives. These derivatives have shown significant potential in the development of novel therapeutic agents with anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and applications of this compound, along with detailed experimental protocols and logical workflows to aid researchers in its effective utilization.

Chemical Structure and Properties

This compound is an organic compound with the chemical formula C₅H₇ClN₂O₂S.[1][2][3] The molecule consists of a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. An ethyl group is attached to one of the nitrogen atoms (N1), and a sulfonyl chloride group is attached to the carbon at the 4-position of the pyrazole ring.

The presence of the electron-withdrawing sulfonyl chloride group significantly influences the reactivity of the pyrazole ring. The sulfonyl chloride moiety is highly susceptible to nucleophilic attack, making it an excellent electrophile for the synthesis of sulfonamides and sulfonate esters.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 957514-21-5 | [2][3] |

| Molecular Formula | C₅H₇ClN₂O₂S | [1][2][3] |

| Molecular Weight | 194.64 g/mol | [1] |

| Physical Form | Liquid or Solid or Semi-solid or lump | |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| Purity | Typically ≥95% | [3] |

Table 2: Predicted Spectral Data for this compound

While experimental spectra for this compound are not widely published, data for closely related analogs such as 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride can provide valuable insights.[4]

| Spectral Data Type | Predicted Peaks and Interpretation |

| ¹H NMR (CDCl₃) | Signals corresponding to the ethyl group protons (a triplet and a quartet) and two singlets for the pyrazole ring protons are expected. |

| ¹³C NMR (CDCl₃) | Resonances for the two carbons of the ethyl group and three distinct signals for the carbons of the pyrazole ring are anticipated. |

| FT-IR (KBr) | Characteristic absorption bands for S=O stretching (in the range of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹) and C=N stretching of the pyrazole ring are expected. |

| Mass Spectrometry | The molecular ion peak (M+) would be observed, along with characteristic fragmentation patterns including the loss of the SO₂Cl group. |

Synthesis and Reactivity

The synthesis of this compound typically involves a two-step process: the ethylation of a pyrazole precursor followed by chlorosulfonation.

Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-1H-pyrazole (Hypothetical, based on related procedures)

-

Materials: Pyrazole, Ethyl iodide, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

To a stirred suspension of NaH (1.1 eq.) in anhydrous THF at 0°C, add a solution of pyrazole (1.0 eq.) in anhydrous THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0°C and add ethyl iodide (1.2 eq.) dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-Ethyl-1H-pyrazole.

-

Protocol 2: Synthesis of this compound (Adapted from a related procedure[4])

-

Materials: 1-Ethyl-1H-pyrazole, Chlorosulfonic acid, Thionyl chloride, Chloroform.

-

Procedure:

-

In a flask equipped with a dropping funnel and a condenser, add 1-Ethyl-1H-pyrazole (1.0 eq.) to chloroform.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add chlorosulfonic acid (excess) to the stirred solution.

-

After the addition is complete, warm the reaction mixture to 60°C and stir for several hours.

-

Add thionyl chloride (excess) and continue stirring at 60°C for an additional period.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Separate the organic layer, and extract the aqueous layer with chloroform.

-

Wash the combined organic layers with cold water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography if necessary.

-

Applications in Drug Development

The primary application of this compound is as a versatile intermediate for the synthesis of pyrazole-based sulfonamides. These compounds have garnered significant interest in drug discovery due to their diverse biological activities.

Synthesis of Pyrazole Sulfonamides

Protocol 3: General Procedure for the Synthesis of N-substituted-1-ethyl-1H-pyrazole-4-sulfonamides (Adapted from a related procedure[4])

-

Materials: this compound, Primary or secondary amine, Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the desired amine (1.05 eq.) and DIPEA (2.0 eq.) in DCM.

-

To this solution, add a solution of this compound (1.0 eq.) in DCM dropwise at room temperature.

-

Stir the reaction mixture overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude sulfonamide derivative by column chromatography on silica gel.

-

Biological Activities of Pyrazole Sulfonamide Derivatives

Derivatives of this compound have been investigated for a range of therapeutic applications. The pyrazole sulfonamide scaffold is a known pharmacophore present in several approved drugs.

-

Anti-inflammatory Activity: Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

-

Antimicrobial Activity: Certain pyrazole sulfonamides have demonstrated efficacy against various bacterial and fungal strains.

-

Anticancer Activity: This class of compounds has shown promise as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival, such as kinase inhibition.

Safety Information

This compound is a corrosive substance and should be handled with appropriate safety precautions.[3]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[3]

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Conclusion

This compound is a valuable and reactive intermediate in the field of medicinal chemistry. Its straightforward synthesis and the versatile reactivity of the sulfonyl chloride group allow for the efficient generation of diverse libraries of pyrazole sulfonamide derivatives. The established and potential biological activities of these derivatives underscore the importance of this building block in the ongoing search for new and effective therapeutic agents. This guide provides the foundational knowledge and practical protocols to facilitate further research and development in this promising area.

References

In-Depth Technical Guide: 1-Ethyl-1H-pyrazole-4-sulfonyl chloride (CAS 957514-21-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Ethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the synthesis of novel compounds for pharmaceutical and agrochemical research. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates information on its properties, synthesis, and potential applications based on established chemical principles and data from closely related analogues.

Physicochemical and Safety Data

This compound is a reactive compound used in organic synthesis. Its key properties and safety information are summarized below.

| Property | Value | Reference |

| CAS Number | 957514-21-5 | [1][2] |

| Molecular Formula | C₅H₇ClN₂O₂S | [1][2] |

| Molecular Weight | 194.64 g/mol | [1] |

| Physical Form | Liquid or Solid | |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| IUPAC Name | This compound | [2] |

| InChI Key | GCPANMWERFHRFN-UHFFFAOYSA-N | [2] |

| SMILES | CCN1C=C(C=N1)S(=O)(=O)Cl | [3] |

Safety Information:

| Hazard Statement | GHS Pictogram | Signal Word |

| H314: Causes severe skin burns and eye damage | Danger |

This information is based on commercially available safety data sheets and should be used to conduct a thorough risk assessment before handling this chemical.

Synthesis and Purification

Proposed Synthesis of 1-Ethyl-1H-pyrazole

The synthesis of the 1-ethyl-1H-pyrazole precursor can be achieved through the condensation of a suitable 1,3-dicarbonyl compound or its equivalent with ethylhydrazine.

Proposed Chlorosulfonation of 1-Ethyl-1H-pyrazole

The chlorosulfonation of the pyrazole ring is a common method to introduce the sulfonyl chloride functionality. A general and effective procedure involves the use of chlorosulfonic acid, often in the presence of a chlorinating agent like thionyl chloride, in a suitable solvent such as chloroform.[4]

Experimental Protocol (Adapted from a similar synthesis[4]):

-

In a fume hood, to a stirred solution of chlorosulfonic acid in chloroform at 0°C under a nitrogen atmosphere, slowly add 1-ethyl-1H-pyrazole in chloroform.

-

Allow the reaction mixture to warm to room temperature and then heat to 60°C for several hours.

-

To the reaction mixture, add thionyl chloride dropwise at 60°C and continue stirring for an additional period.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent, such as dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.[5] The purity of the final product should be confirmed by NMR spectroscopy.

Spectroscopic Data (Predicted and Analogous Compounds)

No experimentally obtained spectra for this compound are available in the searched literature. However, data from closely related compounds can provide an indication of the expected spectral characteristics.

¹H NMR of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride (in CDCl₃): [4]

-

δ (ppm): 3.79 (s, 3H), 2.55 (s, 3H), 2.47 (s, 3H)

¹³C NMR of a Pyrazole Sulfonamide Derivative (in DMSO-d₆): [4]

-

This data is for a sulfonamide derivative, but gives an idea of the chemical shifts for the pyrazole core.

-

δ (ppm): 147.13, 141.63, 134.39, 122.18, 115.17, and others.

FT-IR of a Pyrazole Sulfonamide Derivative (KBr, cm⁻¹): [4]

-

Characteristic peaks for the sulfonamide (SO₂) group are typically observed around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

-

The spectrum of a related sulfonamide showed peaks at 3284 (N-H), 2934 (C-H), 1636 (C=C), 1530 (C=N), and 1145 (SO₂).[4]

Mass Spectrometry (Predicted):

-

Predicted m/z for [M+H]⁺: 194.99895[3]

Applications in Drug Development

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs.[6] The sulfonyl chloride group is a versatile functional handle that readily reacts with nucleophiles, such as amines, to form stable sulfonamides.[7] This reactivity makes this compound a valuable building block for creating libraries of compounds for screening against various biological targets.

Synthesis of Pyrazole Sulfonamides

The primary application of this compound in drug discovery is the synthesis of pyrazole sulfonamides. This is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine in the presence of a base, such as diisopropylethylamine (DIPEA), in a solvent like dichloromethane (DCM).[4]

Experimental Protocol for Sulfonamide Formation (General): [4][8]

-

Dissolve the desired amine in dichloromethane.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA).

-

To this solution, add a solution of this compound in dichloromethane at room temperature.

-

Stir the reaction mixture for several hours until completion, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude sulfonamide product by column chromatography or recrystallization.

Potential Therapeutic Applications

Derivatives of pyrazole sulfonamides have shown promise in several therapeutic areas:

-

Anti-inflammatory Agents: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[6] Novel pyrazole sulfonamides can be synthesized and screened for their potential as anti-inflammatory agents.[4]

-

Kinase Inhibitors: The pyrazole scaffold is a "privileged structure" in kinase inhibitor design, capable of forming key interactions within the ATP-binding site of kinases.[9] By synthesizing a library of sulfonamides from this compound, novel kinase inhibitors for oncology and other diseases can be discovered.

-

Antimicrobial and Other Activities: Pyrazole-based compounds have also been investigated for their potential as antimicrobial, antifungal, and antiviral agents.[7][10]

This technical guide provides a starting point for researchers interested in utilizing this compound. While specific experimental data for this compound is scarce, the information provided for analogous compounds offers valuable insights into its synthesis, reactivity, and potential applications in drug discovery and development. As with any chemical synthesis, appropriate safety precautions and purification techniques are paramount.

References

- 1. This compound [oakwoodchemical.com]

- 2. This compound | 957514-21-5 [sigmaaldrich.com]

- 3. PubChemLite - this compound (C5H7ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. 1-Ethyl-3-Methyl-1H-pyrazole-4-sulfonyl chloride [myskinrecipes.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. globalresearchonline.net [globalresearchonline.net]

Synthesis pathways for pyrazole sulfonyl chlorides

An In-depth Technical Guide to the Synthesis of Pyrazole Sulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole sulfonyl chlorides are pivotal intermediates in medicinal chemistry and materials science. Their versatile reactivity, particularly the sulfonyl chloride moiety, allows for the facile introduction of various functionalities, leading to the synthesis of a diverse array of sulfonamides and other sulfonyl derivatives.[1] These derivatives are integral components of numerous biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[2][3] This guide provides a comprehensive overview of the core synthetic pathways for preparing pyrazole sulfonyl chlorides, offering detailed experimental protocols, quantitative data, and process visualizations to aid researchers in their synthetic endeavors.

Core Synthetic Methodologies

Several robust methods have been established for the synthesis of pyrazole sulfonyl chlorides. The choice of method often depends on the substitution pattern of the pyrazole ring, the availability of starting materials, and the desired scale of the reaction. The primary pathways include direct chlorosulfonation of pyrazoles, synthesis from pyrazole amines via Sandmeyer-type reactions, and conversion from pre-functionalized pyrazoles.

Method 1: Direct Chlorosulfonation of Pyrazoles

Direct chlorosulfonation is one of the most common and straightforward methods for introducing a sulfonyl chloride group onto the pyrazole ring, typically at the C4 position. The reaction involves treating a pyrazole derivative with a strong chlorosulfonating agent, most commonly chlorosulfonic acid (ClSO₃H), often in the presence of a co-reagent like thionyl chloride (SOCl₂) to facilitate the conversion of the intermediate sulfonic acid to the sulfonyl chloride.[4][5]

Reaction Scheme

Caption: General scheme for direct chlorosulfonation.

Experimental Protocol

The following protocol is adapted from the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.[4]

-

Preparation: In a round-bottom flask equipped with a stirrer and under a nitrogen atmosphere, dissolve the pyrazole derivative (e.g., 3,5-dimethyl-1H-pyrazole, 1.0 equiv) in a suitable solvent such as chloroform (3 volumes).

-

Addition of Reagent: Cool the mixture to 0 °C. Separately, prepare a solution of chlorosulfonic acid (5.5 equiv) in chloroform (7 volumes). Slowly add the pyrazole solution to the stirred chlorosulfonic acid solution at 0 °C.

-

Reaction: After the addition is complete, raise the temperature of the reaction mixture to 60 °C and stir for 10 hours.

-

Conversion to Sulfonyl Chloride: Add thionyl chloride (1.32 equiv) to the reaction mass at 60 °C over a period of 20 minutes. Continue stirring for an additional 2 hours at 60 °C.

-

Work-up: Monitor the reaction progress using Thin-Layer Chromatography (TLC). After completion, cool the reaction mixture and carefully pour it onto crushed ice/cold water.

-

Extraction and Purification: Separate the organic layer. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum to obtain the crude product. The crude compound can be purified by column chromatography to yield the pure pyrazole-4-sulfonyl chloride.[4]

Quantitative Data

| Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3,5-dimethyl-1H-pyrazole | ClSO₃H, SOCl₂ | Chloroform | 60 | 12 | 90 | [4] |

| 1,3,5-trimethyl-1H-pyrazole | ClSO₃H, SOCl₂ | Chloroform | 60 | 12 | - | [4] |

| N-Arylmaleimides | ClSO₃H | - | - | - | - | [6] |

Method 2: Sandmeyer-Type Chlorosulfonylation

The Sandmeyer reaction offers a powerful method for converting aromatic amines into a wide range of functional groups.[7][8][9] A modern variation of this reaction allows for the synthesis of aryl sulfonyl chlorides from the corresponding aromatic amines. This is particularly useful for pyrazoles bearing an amino group. The process involves the formation of a diazonium salt intermediate, which then reacts with a source of sulfur dioxide (SO₂) in the presence of a copper catalyst to yield the sulfonyl chloride.[10] A significant advancement in this area is the use of stable SO₂ surrogates like 1,4-bis(azoniasprio[3.3]heptan-1-yl)butane-1,4-disulfinate (DABSO), which makes the procedure safer and more scalable.[11]

Workflow Diagram

Caption: Workflow for Sandmeyer-type synthesis.

Experimental Protocol

The following is a generalized protocol based on the Sandmeyer-type synthesis using DABSO as an SO₂ surrogate.[11]

-

Reaction Setup: To a solution of the (hetero)aromatic amine (1.0 equiv) in a suitable solvent (e.g., acetonitrile), add aqueous HCl (e.g., 32%) and the copper(II) chloride catalyst (CuCl₂).

-

Diazotization: Cool the mixture in an ice bath. Add tert-butyl nitrite (1.1 equiv) dropwise, maintaining the temperature. The formation of the diazonium salt is typically rapid.

-

Sulfonylation: Add the SO₂ surrogate, DABSO, to the reaction mixture. Allow the reaction to proceed, often with warming to room temperature or gentle heating (e.g., 75 °C).

-

Product Pathway A - Isolation of Sulfonyl Chloride: Upon reaction completion, cool the mixture and perform an aqueous workup. The sulfonyl chloride product can be extracted with an organic solvent (e.g., ethyl acetate), dried, and concentrated.

-

Product Pathway B - In-situ Sulfonamide Formation: Upon reaction completion, cool the mixture to 0 °C and add the desired amine (2.2 equiv) dropwise. After stirring, quench the reaction (e.g., with saturated aq. NH₄Cl) and extract the sulfonamide product.

Quantitative Data

| Starting Material | SO₂ Source | Catalyst | Key Reagents | Yield (%) | Product | Reference |

| Various anilines | DABSO | CuCl₂ | t-BuONO, HCl | ~80 | Aryl Sulfonyl Chloride | [11] |

| 3-Amino-2-chloropyridine | SO₂/AcOH | CuCl | NaNO₂, HCl | 70 | 2-Chloropyridine-3-sulfonyl chloride | [10] |

Method 3: Synthesis from Sulfonyl Hydrazides

An alternative and mild method for preparing sulfonyl chlorides involves the conversion of sulfonyl hydrazides. This transformation can be achieved efficiently using N-halosuccinimides, such as N-chlorosuccinimide (NCS), in an organic solvent. This pathway is advantageous as it avoids the use of harsh and corrosive reagents like chlorosulfonic acid.[12]

Reaction Scheme

Caption: Synthesis from sulfonyl hydrazides via NCS.

Experimental Protocol

This general procedure is adapted from the synthesis of sulfonyl chlorides from sulfonyl hydrazides.[12]

-

Preparation: Dissolve the pyrazole sulfonyl hydrazide (1.0 equiv) in acetonitrile (approx. 0.15 M solution).

-

Reaction: Add N-chlorosuccinimide (NCS) (2.0 equiv) to the solution in one portion.

-

Stirring: Stir the reaction mixture at room temperature for approximately 2 hours.

-

Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue can then be purified by flash column chromatography to afford the pure pyrazole sulfonyl chloride. The reaction is often clean, providing excellent yields.[12]

Quantitative Data

| Substrate Type | Reagent | Solvent | Temp | Time (h) | Yield (%) | Reference |

| Sulfonyl Hydrazide | NCS (2.0 equiv) | CH₃CN | rt | 2 | >95 (general) | [12] |

| Sulfonyl Hydrazide | NBS (2.0 equiv) | CH₃CN | rt | 2 | >95 (for bromide) | [12] |

Conclusion

The synthesis of pyrazole sulfonyl chlorides can be accomplished through several effective pathways. Direct chlorosulfonation remains a primary choice for its simplicity, particularly for C4-unsubstituted pyrazoles. For substrates containing an amino group, the Sandmeyer-type reaction provides a modern, safe, and scalable alternative. Finally, the conversion from sulfonyl hydrazides offers a mild and high-yielding option, avoiding harsh acidic conditions. The selection of the optimal synthetic route will be dictated by the specific pyrazole substrate, desired substitution pattern, and available laboratory resources. This guide provides the necessary foundational knowledge and practical protocols to empower researchers in the synthesis of these valuable chemical intermediates.

References

- 1. CAS 288148-34-5: 1H-pyrazole-4-sulfonyl chloride [cymitquimica.com]

- 2. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

Unlocking Therapeutic Potential: A Technical Guide to Pyrazole Compounds and Their Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties have led to the development of a multitude of clinically successful drugs and promising therapeutic candidates across a wide range of diseases. This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of pyrazole-containing compounds, with a focus on their applications in oncology, inflammation, and neurodegenerative disorders. We present a detailed analysis of the molecular mechanisms of action, supported by quantitative data on their inhibitory activities. Furthermore, this guide includes detailed experimental protocols for key assays and visual representations of critical signaling pathways to facilitate further research and drug development in this dynamic field.

Introduction

Pyrazole and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2] The metabolic stability of the pyrazole nucleus contributes significantly to its prevalence in recently approved drugs.[3] This guide will delve into the specific molecular targets that are modulated by pyrazole compounds, providing a foundation for the rational design of next-generation therapeutics.

Key Therapeutic Targets and Quantitative Data

The therapeutic efficacy of pyrazole compounds stems from their ability to interact with a diverse array of biological targets, primarily protein kinases and enzymes. The following sections provide a summary of key targets and the corresponding inhibitory activities of representative pyrazole-based molecules.

Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Pyrazole-containing compounds have been successfully developed as potent kinase inhibitors.

The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors, and its aberrant activation is implicated in myeloproliferative neoplasms and inflammatory diseases.[4][5] Ruxolitinib, a pyrazole-containing compound, is a potent inhibitor of JAK1 and JAK2.[6][7]

Table 1: Inhibitory Activity of Pyrazole-Based JAK Inhibitors

| Compound | Target | IC50 (nM) | Assay Conditions | Reference |

| Ruxolitinib | JAK1 | 3.3 | Cell-free assay | [6][7] |

| Ruxolitinib | JAK2 | 2.8 | Cell-free assay | [6][7] |

| Ruxolitinib | JAK3 | >428 | Cell-free assay | [6] |

| SL10 | JAK2 | 12.7 ± 0.15 | In vitro kinase assay | [1] |

| SL35 | JAK2 | 21.7 ± 0.2 | In vitro kinase assay | [1] |

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[8] Axitinib, a pyrazole-based inhibitor, potently targets VEGFRs.[9][10]

Table 2: Inhibitory Activity of Pyrazole-Based VEGFR Inhibitors

| Compound | Target | IC50 (nM) | Assay Conditions | Reference |

| Axitinib | VEGFR1 | 0.1 | Porcine aorta endothelial cells | [9] |

| Axitinib | VEGFR2 | 0.2 | Porcine aorta endothelial cells | [9] |

| Axitinib | VEGFR3 | 0.1-0.3 | Porcine aorta endothelial cells | [9] |

Pyrazole derivatives have demonstrated inhibitory activity against a range of other kinases implicated in cancer, such as Akt (Protein Kinase B), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs).[11]

Table 3: Inhibitory Activity of Pyrazole-Based Inhibitors on Various Kinases

| Compound | Target | IC50 (nM) | Assay Conditions | Reference |

| Afuresertib | Akt1 | 1.3 | Cell-free assay | [11] |

| Compound 6 | Aurora A | 160 | Cell-free assay | [11] |

| Compound 22 | CDK2 | 24 | Cell-free assay | [11] |

| Compound 22 | CDK5 | 23 | Cell-free assay | [11] |

Enzyme Inhibitors

Beyond kinases, pyrazole compounds have been shown to effectively inhibit other classes of enzymes involved in various pathologies.

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[12] Celecoxib, a well-known pyrazole-containing drug, is a selective COX-2 inhibitor.[13][14]

Table 4: Inhibitory Activity of Pyrazole-Based COX-2 Inhibitors

| Compound | Target | IC50 (nM) | Assay Conditions | Reference |

| Celecoxib | COX-2 | 40 | In vitro enzyme assay | [13] |

| Compound 4e | COX-2 | 2350 | In vitro enzyme assay | [15] |

| Compound 9h | COX-2 | 3340 | In vitro enzyme assay | [15] |

| PYZ16 | COX-2 | 520 | In vitro enzyme assay | [16] |

MAO-B is an enzyme involved in the degradation of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease.[17]

Table 5: Inhibitory Activity of Pyrazole-Based MAO-B Inhibitors

| Compound | Target | IC50 (µM) | Assay Conditions | Reference |

| EH7 | MAO-B | 0.063 | In vitro enzyme assay | [17] |

| EH6 | MAO-B | 0.40 | In vitro enzyme assay | [17] |

| EH8 | MAO-B | 0.69 | In vitro enzyme assay | [17] |

PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), and its inhibition leads to smooth muscle relaxation and vasodilation. Sildenafil, a pyrazole-containing drug, is a well-known PDE5 inhibitor used for erectile dysfunction.[18][19]

Table 6: Inhibitory Activity of Pyrazole-Based PDE5 Inhibitors

| Compound | Target | IC50 (nM) | Assay Conditions | Reference |

| Sildenafil | PDE5 | 3.5 - 8.5 | In vitro enzyme assay | [20] |

| Vardenafil | PDE5 | - | - | [18] |

| Tadalafil | PDE5 | - | - | [18] |

Anticancer Activity in Cell Lines

The inhibitory effects of pyrazole compounds on various molecular targets translate to potent anti-proliferative activity in a range of cancer cell lines.

Table 7: Anticancer Activity of Pyrazole Derivatives in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 6 | HCT116 | Colon Cancer | 0.39 | [11] |

| Compound 6 | MCF7 | Breast Cancer | 0.46 | [11] |

| Compound 22 | U937 | Leukemia | 0.247 | [11] |

| Compound 22 | K562 | Leukemia | 0.315 | [11] |

| Compound 22 | A549 | Lung Cancer | 0.924 | [11] |

| Compound 22 | LoVo | Colon Cancer | 0.209 | [11] |

| Compound 22 | HT29 | Colon Cancer | 0.192 | [11] |

| Compound 23 | MCF7 | Breast Cancer | 2.82 | [21] |

| Compound 23 | A549 | Lung Cancer | 6.28 | [21] |

| Compound 31 | A549 | Lung Cancer | 42.79 | [21] |

| Compound 32 | A549 | Lung Cancer | 55.73 | [21] |

| Pyrazole carbohydrazide 36 | B16F10 | Skin Cancer | 6.75 (pIC50) | [2] |

| Pyrazole acetohydrazide 32 | Ovarian Cancer Cell Line | Ovarian Cancer | 8.63 (pIC50) | [2] |

Signaling Pathways Targeted by Pyrazole Compounds

The therapeutic effects of pyrazole inhibitors are often mediated through the modulation of complex intracellular signaling pathways. Understanding these pathways is crucial for identifying new therapeutic strategies and potential mechanisms of resistance.

JAK-STAT Signaling Pathway.

VEGFR Signaling Pathway.

PI3K-Akt-mTOR Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of pyrazole compounds.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for measuring the inhibitory activity of a compound against a specific protein kinase.[13]

Materials:

-

Kinase of interest

-

Kinase substrate peptide

-

ATP

-

Test pyrazole compound

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a stock solution of the test pyrazole compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.

-

Kinase Reaction:

-

Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer.

-

In a 96-well plate, add the serially diluted compound or DMSO (vehicle control) to each well.

-

Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

COX-2 Inhibition Assay (Colorimetric)

This protocol outlines a method to determine the ability of a test compound to inhibit the peroxidase activity of COX-2.[6]

Materials:

-

Ovine COX-2 enzyme

-

Heme

-

N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)

-

Arachidonic acid

-

Test pyrazole compound

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Reagent Preparation: Prepare solutions of COX-2, heme, and TMPD in the assay buffer.

-

Inhibitor Incubation:

-

Add the assay buffer, heme, and COX-2 enzyme to each well of a 96-well plate.

-

Add the test pyrazole compound at various concentrations or the vehicle control.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Reaction Initiation:

-

Add arachidonic acid to each well to initiate the reaction.

-

-

Data Acquisition:

-

Immediately monitor the appearance of oxidized TMPD by measuring the absorbance at 590 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each inhibitor concentration.

-

Determine the percent inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

-

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][3][11][22]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test pyrazole compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated cells as controls.

-

MTT Incubation:

-

Remove the treatment medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C in a humidified CO2 incubator, allowing viable cells to reduce the MTT to formazan crystals.

-

-

Formazan Solubilization:

-

Remove the MTT-containing medium.

-

Add the solubilization solution to each well to dissolve the purple formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

-

Conclusion

Pyrazole-containing compounds have demonstrated remarkable therapeutic potential by targeting a wide array of clinically relevant proteins and enzymes. Their success in oncology and inflammatory diseases, exemplified by drugs like ruxolitinib and celecoxib, underscores the value of the pyrazole scaffold in drug design. This technical guide has provided a comprehensive overview of the key molecular targets, quantitative inhibitory data, and essential experimental protocols to aid researchers in the continued exploration and development of novel pyrazole-based therapeutics. The versatility of the pyrazole core, coupled with a deeper understanding of its interactions with biological targets, promises a continued pipeline of innovative medicines for a variety of unmet medical needs.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. benchchem.com [benchchem.com]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 5. cusabio.com [cusabio.com]

- 6. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 7. cusabio.com [cusabio.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. content.abcam.com [content.abcam.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 17. assaygenie.com [assaygenie.com]

- 18. proteopedia.org [proteopedia.org]

- 19. In vitro kinase assay [protocols.io]

- 20. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 21. MTT (Assay protocol [protocols.io]

- 22. broadpharm.com [broadpharm.com]

An In-depth Technical Guide on the Core Biological Significance of 1-Ethyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-1H-pyrazole-4-sulfonyl chloride, a key heterocyclic intermediate in the synthesis of biologically active compounds. Due to its high reactivity, the direct mechanism of action of this compound is not extensively documented. Instead, its biological significance is primarily understood through the pharmacological activities of its derivatives, particularly pyrazole-4-sulfonamides. This document will explore the synthesis of these derivatives, their known biological targets, and their mechanisms of action, supported by experimental data and pathway visualizations.

Introduction: The Role of this compound as a Reactive Intermediate

This compound is a five-membered heterocyclic compound containing a highly reactive sulfonyl chloride group. This functional group readily undergoes nucleophilic substitution reactions, making the molecule a versatile building block for the synthesis of a wide array of derivatives.[1] Its primary role in medicinal chemistry and drug discovery is as a precursor to more stable and biologically active molecules, most notably pyrazole-4-sulfonamides. The pyrazole scaffold itself is a "privileged structure" in medicinal chemistry, known to be a component of numerous FDA-approved drugs with a broad spectrum of biological activities.[2][3]

Synthesis of Bioactive Derivatives

The principal reaction of this compound is its condensation with primary or secondary amines to form the corresponding sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Experimental Protocol for the Synthesis of Pyrazole-4-sulfonamides

The following is a general procedure for the synthesis of N-substituted pyrazole-4-sulfonamides from a pyrazole-4-sulfonyl chloride intermediate.[1][4]

-

An amine (1.0 equivalent) is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

-

A non-nucleophilic base, for example, diisopropylethylamine or triethylamine (1.1-1.5 equivalents), is added to the solution at room temperature.

-

A solution of the pyrazole-4-sulfonyl chloride (1.0 equivalent) in the same solvent is added dropwise to the amine solution.

-

The reaction mixture is stirred at room temperature for several hours to overnight, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with an aqueous acid solution (e.g., 1M HCl) and brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the desired pyrazole-4-sulfonamide.[1][4]

Inferred Mechanism of Action and Biological Activities of Derivatives

While this compound itself is not the direct bioactive agent, the sulfonamide derivatives synthesized from it have demonstrated a range of pharmacological activities, including anticancer and anti-inflammatory effects. The mechanism of action of these derivatives can be inferred from their interactions with various biological targets.

Anticancer Activity

Numerous pyrazole derivatives have been investigated as potential anticancer agents.[3][5] Their mechanisms of action often involve the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are frequently dysregulated in cancer.[6]

Potential Targets and Signaling Pathways:

-

Protein Kinase Inhibition: Pyrazole-containing compounds have been identified as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[5] Inhibition of these kinases can disrupt signaling pathways involved in cell proliferation, survival, and angiogenesis.

-

Induction of Apoptosis: Some pyrazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.

Below is a diagram illustrating a potential mechanism of action for a pyrazole-sulfonamide derivative as a protein kinase inhibitor.

Caption: Potential mechanism of a pyrazole-sulfonamide as a receptor tyrosine kinase inhibitor.

Anti-inflammatory Activity

The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects of pyrazole derivatives are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.

Potential Targets and Signaling Pathways:

-

COX Inhibition: Pyrazoline benzenesulfonamide derivatives have been shown to inhibit COX-1 and COX-2 enzymes.[7] Inhibition of these enzymes reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

The following diagram illustrates the role of pyrazole derivatives in the arachidonic acid pathway.

Caption: Inhibition of COX enzymes by pyrazole derivatives in the inflammatory pathway.

Quantitative Data on Derivative Activities

While no quantitative data is available for this compound itself, studies on its derivatives have reported various biological activities. The following table summarizes some of these findings.

| Derivative Class | Target | Activity | IC50 / GI50 | Reference |

| Pyrazole-containing amides | Huh-7 (Hepatocellular carcinoma) | Anticancer | 1.6 µM | [3] |

| Pyrazole-containing amides | HCT-116 (Colorectal carcinoma) | Anticancer | 1.1 µM | [3] |

| Pyrazole-containing amides | MCF-7 (Breast adenocarcinoma) | Anticancer | 3.3 µM | [3] |

| Poly-substituted pyrazoles | 60 human tumor cell lines | Anticancer | 0.36 µM (mean GI50) | [3] |

Conclusion

This compound is a valuable synthetic intermediate whose biological importance is realized through the diverse pharmacological activities of its derivatives. The pyrazole-4-sulfonamides and other related compounds synthesized from this precursor have shown significant potential as anticancer and anti-inflammatory agents. Their mechanisms of action are primarily centered around the inhibition of key enzymes in cellular signaling and inflammatory pathways, such as protein kinases and cyclooxygenases. Further research into the synthesis and biological evaluation of novel derivatives of this compound holds promise for the development of new therapeutic agents.

References

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

A Comprehensive Technical Guide to Pyrazole-Based Heterocycles in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a cornerstone scaffold in modern medicinal chemistry.[1][2][3] Their remarkable structural versatility and ability to modulate biological activity have led to their incorporation into a wide array of approved therapeutic agents.[4] This technical guide provides a comprehensive literature review of pyrazole-based heterocycles, focusing on their synthesis, pharmacological significance, and application in drug discovery. We present quantitative data in structured tables, detail key experimental protocols, and utilize visualizations to illustrate complex pathways and workflows, offering a vital resource for professionals in the field.

Introduction: The Significance of the Pyrazole Scaffold

First described by Ludwig Knorr in 1883, the pyrazole nucleus is a privileged structure in drug discovery due to its wide spectrum of pharmacological activities.[1][2][3] Pyrazole derivatives are key components in drugs treating a multitude of conditions, including inflammation (Celecoxib), cancer (Ruxolitinib), and erectile dysfunction (Sildenafil).[1][4] The stability of the aromatic ring, coupled with its capacity for diverse substitutions at multiple positions, allows for the fine-tuning of physicochemical properties and target-specific interactions.[1] These compounds exhibit a broad range of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties.[1][2][5][6]

Synthesis of Pyrazole-Based Heterocycles

The construction of the pyrazole ring is a well-established area of organic synthesis, with several named reactions providing reliable access to a variety of substituted derivatives. The most common methods involve the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[5]

Key Synthetic Routes:

-

Knorr Pyrazole Synthesis: The reaction of a 1,3-dicarbonyl compound with hydrazine. This is one of the most fundamental and widely used methods.[7]

-

1,3-Dipolar Cycloaddition: The reaction of an alkyne with a diazo compound, offering a route to highly substituted pyrazoles.[5]

-

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step, providing rapid access to complex pyrazole libraries, which is highly valuable in drug discovery.[8][9]

Data Presentation: Synthesis of Substituted Pyrazoles

The following table summarizes representative synthetic methods for pyrazole derivatives, highlighting the diversity of reactants and conditions.

| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

| N,N-dimethyl enaminones | Sulfonyl hydrazines | I₂, TBHP, NaHCO₃, rt | 4-Sulfonyl pyrazoles | N/A | Tian et al.[10] |

| α,β-alkynic aldehydes | Hydrazines | Phenylselenyl chloride | 4-(Phenylselanyl)pyrazoles | N/A | Zora et al.[10] |

| Acetylenic ketones | Phenylhydrazine | Togni reagent | 3-Trifluoromethylpyrazoles | 70 | Guojing et al.[5] |

| Aldehyde hydrazones | Electron-deficient olefins | I₂ (20 mol%), TBHP | Substituted Pyrazoles | 35 | N/A[6] |

| Terminal Alkynes | Aldehydes, then I₂, then Hydrazine | n-BuLi, then I₂ | 3,5-Disubstituted Pyrazoles | Good | Harigae et al.[11] |

Experimental Protocols: Synthesis of 3,5-Dimethyl-1H-pyrazole (A Knorr-Type Synthesis)

This protocol provides a detailed method for a classic Knorr pyrazole synthesis.

Materials:

-

Acetylacetone (2,4-pentanedione)

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Standard glassware for reflux and extraction

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetylacetone (0.1 mol, 10.0 g) in 100 mL of ethanol.

-

Addition of Hydrazine: To this solution, add hydrazine hydrate (0.1 mol, 5.0 g) dropwise with constant stirring. An exothermic reaction may be observed.

-

Catalysis and Reflux: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction. Heat the mixture to reflux and maintain it for 2 hours.

-

Work-up: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add 100 mL of diethyl ether and 50 mL of water. Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purification (Optional): The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield pure 3,5-dimethyl-1H-pyrazole.[12]

Pharmacological Activities and Applications

The pyrazole scaffold is a versatile pharmacophore found in numerous drugs targeting a wide range of diseases.[4][5][13] Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets like enzymes and receptors.[14]

Data Presentation: Bioactive Pyrazole-Containing Compounds

This table highlights prominent pyrazole derivatives, their biological targets, and their efficacy, demonstrating the scaffold's therapeutic importance.

| Compound Name | Primary Target(s) | Therapeutic Area | IC₅₀ / Activity | Reference |

| Celecoxib | COX-2 | Anti-inflammatory | ~30-fold selective for COX-2 over COX-1 | [15] |

| Ruxolitinib | JAK1/JAK2 | Anticancer | IC₅₀: 3.3 nM (JAK1), 2.8 nM (JAK2) | N/A |

| Sildenafil | PDE5 | Erectile Dysfunction | IC₅₀: 3.9 nM | N/A |

| Compound 9e | N/A | Anticancer (Pancreatic) | IC₅₀: 27.6 µM (PACA2 cell line) | [16] |

| Compound 7d | N/A | Anticancer (Breast) | IC₅₀: 42.6 µM (MCF7 cell line) | [16] |

| Scopoletin-pyrazole hybrid | N/A | Anticancer (Colon) | IC₅₀: 8.76 µM (HCT-116 cell line) | [17] |

| Thiazolyl-pyrazoline | EGFR Kinase | Anticancer | IC₅₀: 0.06 µM | [17] |

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is crucial for understanding the role of pyrazole-based compounds in drug development.

Signaling Pathway: Celecoxib and COX-2 Inhibition

The anti-inflammatory action of Celecoxib is primarily due to its selective inhibition of the COX-2 enzyme.[18][19] This pathway is critical in mediating inflammation and pain.

Caption: Mechanism of action for Celecoxib via selective COX-2 inhibition.

Experimental Workflow: Pyrazole-Based Drug Discovery

The discovery of novel pyrazole-based drugs follows a structured, multi-stage workflow from initial design to lead optimization.

Caption: A typical workflow for pyrazole-based drug discovery.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry.[4][13] Its proven success in a range of therapeutic areas ensures its place as a "privileged" structure in drug design. Future research will likely focus on novel synthetic methodologies to access more diverse chemical space, the development of pyrazole-based covalent inhibitors and proteolysis-targeting chimeras (PROTACs), and the application of computational methods to design next-generation pyrazole therapeutics with enhanced selectivity and reduced off-target effects. The continued exploration of this versatile heterocycle promises to yield new and effective treatments for a wide variety of human diseases.

References

- 1. ijrpr.com [ijrpr.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Pyrazole synthesis [organic-chemistry.org]

- 12. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. srrjournals.com [srrjournals.com]

- 18. ClinPGx [clinpgx.org]

- 19. benchchem.com [benchchem.com]

The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic rings, enhance potency, and improve pharmacokinetic profiles, have led to the development of a multitude of blockbuster drugs across various therapeutic areas.[1][2] This technical guide provides a comprehensive overview of the discovery and development of key pyrazole-containing drugs, with a focus on their quantitative data, experimental protocols, and the signaling pathways they modulate.

Key Pyrazole-Containing Drugs: A Quantitative Overview

The versatility of the pyrazole core is evident in the diverse range of approved drugs. Below is a summary of key quantitative data for three prominent examples: Celecoxib, Sildenafil, and Ruxolitinib.

Table 1: In Vitro Potency of Selected Pyrazole-Containing Drugs

| Drug | Target | Assay Type | IC50 / Ki | Reference |

| Celecoxib | Cyclooxygenase-2 (COX-2) | PGE2 Production Inhibition | 40 nM | [3] |

| Celecoxib | Cyclooxygenase-1 (COX-1) | PGE2 Production Inhibition | 2800 nM | [4] |

| Sildenafil | Phosphodiesterase-5 (PDE5) | Fluorescence Polarization | 4.2 nM | [5] |

| Ruxolitinib | Janus Kinase 1 (JAK1) | In vitro Kinase Assay | 11 nM | [6] |

| Ruxolitinib | Janus Kinase 2 (JAK2) | In vitro Kinase Assay | 18 nM | [6] |

Table 2: Pharmacokinetic Properties of Selected Pyrazole-Containing Drugs in Humans

| Drug | Parameter | Value | Conditions | Reference |

| Celecoxib | Bioavailability | Not Determined | - | [7] |

| Tmax | ~3 hours | 200 mg oral dose | [8][9] | |

| Protein Binding | ~97% | - | [8] | |

| Half-life (t1/2) | ~7-11 hours | - | [7][9] | |

| Metabolism | Primarily CYP2C9, minor CYP3A4 | - | [10][11] | |

| Sildenafil | Absolute Bioavailability | 41% | 50 mg oral vs. IV dose | [1][12] |

| Tmax | 30-120 minutes (median 60) | Fasted state | [13] | |

| Protein Binding | ~96% | - | [13] | |

| Half-life (t1/2) | ~4 hours | - | [1] | |

| Metabolism | Primarily CYP3A4, minor CYP2C9 | - | [13][14] | |

| Ruxolitinib | Bioavailability | >95% | - | [15][16][17] |

| Tmax | ~1 hour | - | [15][17] | |

| Protein Binding | ~97% (mainly albumin) | - | [15][16][17] | |

| Half-life (t1/2) | Not specified | - | ||

| Metabolism | Primarily CYP3A4 | - | [15][16] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrazole-containing drugs are achieved through the modulation of specific signaling pathways.

Celecoxib and the Prostaglandin Synthesis Pathway

Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3] By selectively inhibiting COX-2 over COX-1, which is involved in maintaining the gastric mucosa, celecoxib reduces inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[4]

Caption: Celecoxib selectively inhibits COX-2, blocking inflammatory prostaglandin synthesis.

Sildenafil and the cGMP Signaling Pathway

Sildenafil is a potent inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[13] In the corpus cavernosum, nitric oxide (NO) released during sexual stimulation activates guanylate cyclase, leading to increased cGMP levels and smooth muscle relaxation, resulting in increased blood flow. By inhibiting cGMP degradation, sildenafil enhances and prolongs this effect.[18]

Caption: Sildenafil inhibits PDE5, increasing cGMP and promoting vasodilation.

Ruxolitinib and the JAK-STAT Signaling Pathway

Ruxolitinib is an inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[16] The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in hematopoiesis and immune function.[19] Dysregulation of this pathway is implicated in myeloproliferative neoplasms. Ruxolitinib's inhibition of JAK1 and JAK2 modulates downstream signaling, reducing the proliferation of malignant cells.

References

- 1. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. apexbt.com [apexbt.com]

- 4. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 8. news-medical.net [news-medical.net]

- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. mdpi.com [mdpi.com]

- 15. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. research.rug.nl [research.rug.nl]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and significant biological activities have cemented its role in the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the pyrazole core, detailing its synthesis, physicochemical properties, and its crucial role in the design of drugs targeting a multitude of diseases, from inflammation and cancer to infectious diseases.

Physicochemical Properties and Medicinal Chemistry Relevance

The pyrazole ring possesses a unique combination of physicochemical properties that make it highly attractive for drug design. It is an aromatic system, which imparts stability. The two nitrogen atoms allow it to act as both a hydrogen bond donor (at N1-H) and a hydrogen bond acceptor (at N2), facilitating strong interactions with biological targets.[1][2] Furthermore, the pyrazole ring is relatively resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles of drug candidates.[2] Its structure can be readily and diversely functionalized, allowing for fine-tuning of steric, electronic, and lipophilic properties to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics.[3][4]

Therapeutic Applications and Marketed Drugs

The therapeutic impact of the pyrazole scaffold is evidenced by the number of FDA-approved drugs that incorporate this motif.[5][6] These drugs span a wide range of indications, highlighting the broad utility of the pyrazole core. Notable examples include:

-

Celecoxib (Celebrex®): A selective COX-2 inhibitor for the treatment of pain and inflammation.[7][8]

-

Ruxolitinib (Jakafi®): A Janus kinase (JAK) inhibitor used in the treatment of myelofibrosis and polycythemia vera.[9][10]

-

Crizotinib (Xalkori®): A kinase inhibitor targeting ALK and ROS1 in non-small cell lung cancer.

-

Apixaban (Eliquis®): A factor Xa inhibitor used as an anticoagulant.

-

Sildenafil (Viagra®): A phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction.[11]

The success of these and other pyrazole-containing drugs continues to inspire the exploration of this scaffold for new therapeutic applications.[6]

Quantitative Data on Biological Activities

The following tables summarize the biological activities of various pyrazole derivatives, providing a quantitative basis for understanding their structure-activity relationships (SAR).

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound ID/Reference | Target/Cell Line | IC50 / GI% |

| Kinase Inhibitors | ||

| Ruxolitinib[10] | JAK1 | ~3 nM |

| Ruxolitinib[10] | JAK2 | ~3 nM |